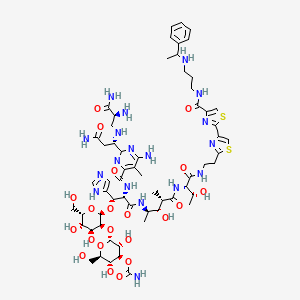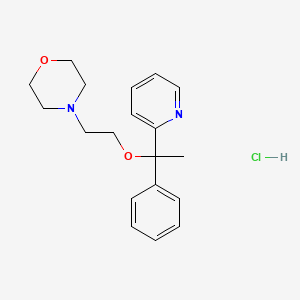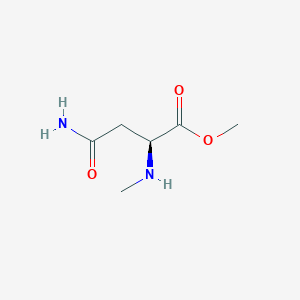![molecular formula C21H38N4O2 B13793354 1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea CAS No. 94071-19-9](/img/structure/B13793354.png)
1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea is a complex organic compound known for its unique chemical structure and properties. This compound is primarily used in the production of high-performance polyurethane products, which are utilized in various industrial applications such as coatings, adhesives, and sealants .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea typically involves the reaction of isophorone diisocyanate with a suitable amine compound. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and the use of solvents such as toluene or dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process is optimized to achieve high yields and purity of the final product. The industrial production methods also incorporate advanced purification techniques to remove any impurities and ensure the quality of the compound .
化学反应分析
Types of Reactions
1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学研究应用
1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polyurethane resins and elastomers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
作用机制
The mechanism of action of 1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea involves its ability to form strong covalent bonds with other molecules. This property is primarily due to the presence of the isocyanate group, which reacts readily with nucleophiles such as amines and alcohols. The molecular targets and pathways involved in its action include the formation of urethane and urea linkages, which contribute to the compound’s stability and reactivity .
相似化合物的比较
Similar Compounds
Isophorone diisocyanate: A related compound used in similar applications but with different reactivity and properties.
Hexamethylene diisocyanate: Another diisocyanate compound with distinct chemical characteristics.
Toluene diisocyanate: Widely used in the production of polyurethanes but differs in its chemical structure and reactivity.
Uniqueness
1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea is unique due to its specific chemical structure, which imparts distinct properties such as high reactivity and stability. These properties make it particularly suitable for applications requiring durable and high-performance materials .
属性
CAS 编号 |
94071-19-9 |
|---|---|
分子式 |
C21H38N4O2 |
分子量 |
378.6 g/mol |
IUPAC 名称 |
1-[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea |
InChI |
InChI=1S/C21H38N4O2/c1-18(2)8-15(23-14-26)11-21(7,12-18)13-22-17(27)24-16-9-19(3,4)25-20(5,6)10-16/h15-16,25H,8-13H2,1-7H3,(H2,22,24,27) |
InChI 键 |
SEIZMISUHRNCAR-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CC(C1)(C)CNC(=O)NC2CC(NC(C2)(C)C)(C)C)N=C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Disodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate](/img/structure/B13793272.png)







![2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13793330.png)
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13793333.png)



![9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)](/img/structure/B13793361.png)
